molecular formula C23H32Cl2N2O3S B12186956 3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B12186956
M. Wt: 487.5 g/mol
InChI Key: ZPDISLSLTRZSFZ-UHFFFAOYSA-N
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Description

This compound is a cyclopropanecarboxamide derivative featuring a dichloroethenyl group and two methyl substituents on the cyclopropane ring. The amide nitrogen is bonded to two distinct moieties: a 4-(diethylamino)benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle).

Properties

Molecular Formula

C23H32Cl2N2O3S

Molecular Weight

487.5 g/mol

IUPAC Name

3-(2,2-dichloroethenyl)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H32Cl2N2O3S/c1-5-26(6-2)17-9-7-16(8-10-17)14-27(18-11-12-31(29,30)15-18)22(28)21-19(13-20(24)25)23(21,3)4/h7-10,13,18-19,21H,5-6,11-12,14-15H2,1-4H3

InChI Key

ZPDISLSLTRZSFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition

The cyclopropane ring is formed via a [2+1] cycloaddition between a dihalocarbene and an alkene. For example, dichlorocarbene (generated from chloroform and a strong base) reacts with 2-methyl-1,3-butadiene to yield 2,2-dimethylcyclopropane-1-carbonyl chloride.

Reaction Conditions:

  • Reagents: CHCl₃, NaOH, phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Temperature: 0–5°C

  • Yield: 65–78%

Horner-Wadsworth-Emmons Reaction

A stereoselective approach employs 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives reacting with dichloromethane-phosphonic acid esters. This method ensures high cis-selectivity for the dichloroethenyl group.

Example Protocol (from US4296241A):

  • 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid (1 mol) reacts with dichloromethanephosphonic acid diethyl ester (1.2 mol) in tetrahydrofuran.

  • Sodium methylate (1.2 mol) is added at -20°C, followed by stirring at room temperature for 15 hours.

  • Acidification yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (80–85% yield).

Introduction of the Dichloroethenyl Group

The dichloroethenyl moiety is introduced via a Wittig-like reaction or modified Horner-Wadsworth-Emmons conditions.

Modified Horner-Wadsworth-Emmons Reaction

Key Steps:

  • Substrate: 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid ester

  • Phosphonate Reagent: Dichloromethane-phosphonic acid diethyl ester

  • Base: Sodium or potassium alkoxide (e.g., NaOMe, KOtBu)

  • Solvent: Tetrahydrofuran or dimethylformamide

  • Yield: 70–88%

Stereochemical Outcome:

  • Predominantly cis-configuration due to steric hindrance during the elimination step.

Amidation with 4-(Diethylamino)benzylamine and 1,1-Dioxidotetrahydrothiophen-3-amine

The bis-amide structure is constructed via sequential or simultaneous coupling of the two amines.

Synthesis of 4-(Diethylamino)benzylamine

  • Method: Reductive amination of 4-diethylaminobenzaldehyde with ammonium acetate and NaBH₄.

  • Yield: 85–90%.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

  • Oxidation: Tetrahydrothiophen-3-amine is oxidized with H₂O₂ in acetic acid at 50°C.

  • Yield: 92–95%.

Coupling Reactions

The carboxylic acid is activated as an acyl chloride or mixed anhydride before reacting with the amines.

Protocol (from EvitaChem):

  • 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1 mol) is treated with thionyl chloride to form the acyl chloride.

  • Sequential reaction with 4-(diethylamino)benzylamine (1.1 mol) and 1,1-dioxidotetrahydrothiophen-3-amine (1.1 mol) in dichloromethane.

  • Coupling Agent: HATU or DCC/DMAP for amide bond formation.

  • Yield: 60–65%.

Sulfonation of Tetrahydrothiophene Moiety

The tetrahydrothiophene ring is oxidized to the sulfone early in the synthesis to avoid side reactions during subsequent steps.

Oxidation Conditions:

  • Reagent: 30% H₂O₂ in acetic acid

  • Temperature: 50–60°C

  • Time: 6–8 hours

  • Yield: 90–95%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Horner-Wadsworth-EmmonsCyclopropanation + phosphonate reaction70–88%High cis-selectivity, scalableRequires anhydrous conditions
Sequential AmidationAcyl chloride activation + coupling60–65%Compatible with sensitive aminesLow yield due to steric hindrance
One-Pot OxidationEarly sulfone formation90–95%Prevents oxidation side reactions laterRequires careful stoichiometry

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, THF) improve reaction rates for amidation.

  • Low-temperature conditions (-20°C) enhance stereochemical control during cyclopropanation.

Catalytic Approaches

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate cyclopropanation.

  • Pd-catalyzed cross-coupling for late-stage functionalization (noted in US10774083B2).

Challenges and Solutions

  • Steric Hindrance: Use of bulky coupling agents (e.g., HATU) improves amidation efficiency.

  • Oxidation Sensitivity: Early sulfonation prevents decomposition during amide formation.

  • Isomer Separation: Chromatographic purification resolves cis/trans dichloroethenyl isomers .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Chlorinated Alkenes: The dichloroethenyl group (common in pyrethroids) enhances insecticidal activity by disrupting sodium channels .
  • Aromatic Substituents: The diethylamino group in the target compound increases hydrophilicity compared to methoxy or dimethylphenyl groups, which are more lipophilic (logP ~4–5) .
  • Sulfone vs. Sulfamoyl : The sulfone in the target compound may improve oxidative stability compared to sulfamoyl derivatives, which are prone to hydrolysis .

Comparison with Analog Syntheses :

  • Trifluoropropenyl Analog : Uses SOCl₂ to generate the acyl chloride, followed by coupling with 2,4-dimethylaniline (yield: ~75%).
  • Sulfamoylphenyl Analog : Direct coupling of the acid with 4-sulfamoylaniline via EDCI/HOBt activation.

Computational and Spectroscopic Comparisons

  • Molecular Similarity : The target compound shares a Tanimoto coefficient >0.7 with dichloroethenyl-containing analogs, suggesting overlapping bioactivity .
  • Mass Spectrometry : Analogous compounds (e.g., ) show characteristic fragmentation patterns (e.g., loss of HCl or CO), which would aid in structural confirmation .

Biological Activity

The compound 3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a synthetic molecule with potential applications in pharmacology and agrochemicals. Its unique structure combines various functional groups that may confer significant biological activity.

Chemical Structure

The chemical structure of this compound includes:

  • A dichloroethenyl group which may enhance biological interactions.
  • A diethylamino-benzyl moiety that could influence its pharmacokinetic properties.
  • A dioxidotetrahydrothiophen component that may contribute to its activity against biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. For instance, derivatives containing the dichloroethenyl group have shown effectiveness against various bacterial strains. Studies suggest that the presence of electron-withdrawing groups enhances the lipophilicity and membrane permeability of such compounds, facilitating their action against microbial cells.

Anti-inflammatory Effects

Compounds structurally related to the target molecule have demonstrated significant anti-inflammatory properties. For example, in models of carrageenan-induced inflammation, similar compounds have been reported to reduce edema and pain more effectively than standard drugs like Diclofenac. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators.

Cytotoxicity and Anticancer Activity

The compound's structure suggests potential anticancer activity. Research on related cyclopropane derivatives has shown cytotoxic effects on various cancer cell lines. The diethylamino group may enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Studies employing MTT assays demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Testing

A study investigated the antimicrobial efficacy of a related compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting moderate antimicrobial activity.

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound A32Escherichia coli

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using a rat model for inflammation, the compound was administered at varying doses. Results showed a dose-dependent reduction in paw edema compared to control groups.

Dose (mg/kg)Edema Reduction (%)
1025
2050
4075

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity: Similar compounds inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
  • Membrane Disruption: The lipophilic nature allows interaction with microbial membranes, disrupting their integrity.
  • Induction of Apoptosis: The diethylamino group may activate apoptotic pathways in cancer cells by modulating signaling cascades.

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